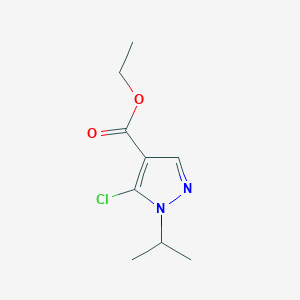

Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate

Description

Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate (CAS 1437457-72-1) is a pyrazole derivative with the molecular formula C₉H₁₃ClN₂O₂ and a molecular weight of 216.45 g/mol. It features a chlorine substituent at position 5, an isopropyl group at position 1, and an ethyl ester at position 3.

Properties

Molecular Formula |

C9H13ClN2O2 |

|---|---|

Molecular Weight |

216.66 g/mol |

IUPAC Name |

ethyl 5-chloro-1-propan-2-ylpyrazole-4-carboxylate |

InChI |

InChI=1S/C9H13ClN2O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4H2,1-3H3 |

InChI Key |

ZRSFJCRWNPNSIG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics

Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate (C₉H₁₃ClN₂O₂) has a molecular weight of 228.67 g/mol. Its structure is defined by the IUPAC name ethyl 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylate, with the SMILES notation CCOC(=O)C1=C(N(N=C1Cl)C(C)C)C. The pyrazole core adopts a planar geometry, with the isopropyl and ester groups influencing steric and electronic properties critical for downstream reactivity.

Regioselectivity Challenges

Pyrazole synthesis often faces regioselectivity issues due to competing pathways during cyclocondensation. For example, hydrazine derivatives may form positional isomers (e.g., 3-chloro vs. 5-chloro) unless directed by substituents or catalysts. In this compound, the isopropyl group at N1 and the ester at C4 direct chlorination to C5, minimizing isomer formation.

Synthetic Routes

Cyclocondensation of Hydrazines with β-Keto Esters

The most common method involves reacting isopropylhydrazine with β-keto esters under acidic or neutral conditions. A representative protocol from patent WO2012025469A1 outlines:

-

Starting Materials : Ethyl 4-chloro-3-oxobutanoate derivatives.

-

Reaction :

-

Isopropylhydrazine (1.2 equiv) is added to ethyl 4-chloro-3-oxo-4-(trifluoromethyl)butanoate in chlorobenzene at 0–5°C.

-

The mixture is stirred at 20–25°C for 6–8 hours, yielding the pyrazole core.

-

-

Workup : The product is extracted with dichloromethane, washed with brine, and distilled under reduced pressure.

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–80°C | ↑ Yield above 70% |

| Solvent | Chlorobenzene | Minimizes byproducts |

| Hydrazine Equiv | 1.1–1.3 | Prevents over-addition |

This method achieves >85% regioselectivity for the 5-chloro isomer due to steric hindrance from the isopropyl group.

Chlorination Strategies

Post-cyclization chlorination is often necessary to introduce the C5 chloro substituent. Patent US9145369B2 details two approaches:

Direct Chlorination with SO₂Cl₂

Catalytic Chlorination

Esterification and Purification

Esterification of the pyrazole-4-carboxylic acid intermediate is typically performed using ethanol under Dean-Stark conditions to remove water. Post-synthesis purification involves:

-

Distillation : Vacuum distillation at 0.1 mbar and 115°C isolates the target compound.

-

Chromatography : Silica gel chromatography with hexane/ethyl acetate (7:3) achieves >99% purity.

Industrial-Scale Adaptations

Continuous Flow Synthesis

EvitaChem’s protocol employs continuous flow reactors to enhance efficiency:

-

Reactor Type : Tubular reactor with static mixers.

-

Throughput : 10 kg/hour with 93% yield.

-

Advantages : Reduced reaction time (2 hours vs. 8 hours batch) and consistent regioselectivity.

Solvent Recycling

Patent WO2012025469A1 highlights solvent recovery systems for chlorobenzene and dichlorobenzene, reducing raw material costs by 40%.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of various substituted pyrazoles.

Oxidation: Formation of pyrazole N-oxides.

Hydrolysis: Formation of 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The presence of the chlorine and isopropyl groups can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate (CAS 1107658-53-6)

- Molecular Formula : C₁₀H₁₄N₂O₂

- Substituents : Cyclopropyl (position 5), methyl (position 3), ethyl ester (position 4).

- Molecular Weight : 194.23 g/mol.

- Key Differences :

- The chlorine atom in the target compound is replaced with a cyclopropyl group, reducing molecular weight and altering steric and electronic properties.

- The methyl group at position 3 introduces additional steric hindrance compared to the unsubstituted position 3 in the target compound.

- Applications : Likely used in materials science or medicinal chemistry due to the cyclopropyl group’s propensity to modulate lipophilicity and metabolic stability .

5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde (CAS 1342349-20-5)

- Molecular Formula : C₈H₁₀ClF₂N₂O

- Substituents : Chlorine (position 5), difluoromethyl (position 3), isopropyl (position 1), aldehyde (position 4).

- Molecular Weight : 220.63 g/mol.

- Key Differences: The ethyl ester in the target compound is replaced with an aldehyde, increasing electrophilicity and reactivity in nucleophilic additions. The difluoromethyl group enhances electronegativity and metabolic resistance compared to non-fluorinated analogs.

- Applications: Potential use in agrochemicals, as fluorine-containing groups often improve pesticidal activity and environmental persistence .

Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS 1759-24-6)

- Molecular Formula : C₉H₁₅N₃O₂

- Substituents: Amino (position 5), isopropyl (position 1), ethyl ester (position 4).

- Molecular Weight : 197.23 g/mol.

- Key Differences: The chlorine atom is replaced with an amino group (-NH₂), transforming the electronic profile from electron-withdrawing to electron-donating.

- Applications : A key intermediate in drug discovery, particularly for kinase inhibitors or antimicrobial agents .

Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate (CAS 1380351-61-0)

- Molecular Formula : C₆H₇ClN₃O₂

- Substituents: Amino (position 5), chlorine (position 3), ethyl ester (position 4).

- Molecular Weight : 188.60 g/mol.

- Key Differences: Dual functionalization with amino and chlorine groups creates a bifunctional scaffold for diverse derivatization. The absence of an isopropyl group reduces steric bulk compared to the target compound.

Structural and Functional Analysis

Substituent Effects on Reactivity and Properties

- Chlorine vs. Amino Groups: Chlorine’s electron-withdrawing nature deactivates the pyrazole ring, reducing electrophilic substitution reactivity. In contrast, amino groups activate the ring for further functionalization (e.g., azo coupling) .

- Ester vs. Aldehyde : The ethyl ester in the target compound offers stability and slow hydrolysis, whereas the aldehyde in CAS 1342349-20-5 is prone to oxidation or nucleophilic attack, limiting its shelf life but enabling rapid derivatization .

Hydrogen-Bonding and Solubility

- Compounds with amino groups (e.g., CAS 1759-24-6) exhibit higher hydrogen-bond donor capacity, enhancing solubility in aqueous or polar solvents. Chlorinated analogs (e.g., the target compound) are more lipophilic, favoring membrane permeability in biological systems .

Comparative Data Table

Biological Activity

Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C₉H₁₃ClN₂O₂ and a molecular weight of 216.66 g/mol. It features a pyrazole ring, which is significant for its biological activity. This article reviews the compound's pharmacological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes:

- A pyrazole ring : A five-membered aromatic heterocycle containing two nitrogen atoms.

- An ethyl ester group : Contributing to its solubility and reactivity.

- An isopropyl substituent : Influencing its biological activity.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may:

- Inhibit or modulate certain kinases or metabolic pathways.

- Interact with specific receptors or enzymes, potentially influencing signaling pathways related to inflammation and cell growth.

Research Findings and Case Studies

Recent studies have explored the biological activity of similar pyrazole derivatives, providing insights relevant to this compound:

Table 1: Comparative Biological Activities of Pyrazole Derivatives

These findings highlight the potential for similar compounds to exhibit significant biological activities, suggesting that this compound may also possess noteworthy pharmacological properties.

Potential Applications

This compound could find applications in:

- Agricultural chemistry : As a pesticide or herbicide due to its biological activity.

- Pharmaceutical development : As a building block in drug synthesis targeting inflammatory diseases or infections.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors like ethyl cyanoacetate derivatives with hydrazines or substituted hydrazines. For example, in analogous pyrazole carboxylates, refluxing in alcoholic media with catalysts (e.g., trifluoroacetic acid) promotes cyclization . Purification often employs flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) to isolate the product in high yield (up to 90%) . Optimization includes adjusting stoichiometry of formylating agents, temperature control (e.g., 0°C to 50°C gradients), and monitoring via TLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., CDCl) identify substituent positions and confirm ester functionality (e.g., δ ~4.3 ppm for ethoxy groups) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., m/z 181.0596 for a related pyrazole ester) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, SHELX algorithms handle twinned data or high-resolution refinements for accurate structural determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

Methodological Answer: Discrepancies in electron density maps or refinement metrics (e.g., R-factor >5%) require iterative validation:

- Use SHELXL for least-squares refinement and PLATON for symmetry checks to detect twinning or disorder .

- Cross-validate with spectroscopic For instance, mismatched H NMR splitting patterns may indicate incorrect space group assignments .

- Employ SIR97 for direct methods in phase problem resolution, particularly for low-symmetry crystals .

Q. What computational methods predict the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., chloro or formyl groups). For example, the C-4 formyl group in similar pyrazoles shows high electrophilicity (DFT at B3LYP/6-311+G(d,p)) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. A chloro-isopropyl group may sterically hinder binding compared to methyl analogs .

- MD Simulations : Assess solvation effects on reactivity; polar solvents stabilize transition states in SNAr reactions .

Q. How does the isopropyl substituent influence the compound's biochemical interactions compared to methyl or phenyl analogs?

Methodological Answer:

- Steric Effects : Isopropyl groups increase steric bulk, reducing binding affinity to enzymes (e.g., COX-2 inhibition assays show lower IC vs. methyl analogs) .

- Lipophilicity : LogP calculations (e.g., using ChemDraw) indicate higher membrane permeability for isopropyl derivatives, impacting bioavailability .

- Synthetic Modifications : Replace isopropyl with fluorinated groups via Pd-catalyzed cross-coupling to study bioactivity shifts .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in enzyme inhibition studies?

Methodological Answer:

- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1–100 µM) to confirm IC consistency .

- Control Experiments : Test for nonspecific binding using knockout enzymes or competitive inhibitors (e.g., indomethacin for COX studies) .

- Structural Validation : Correlate crystallographic data (e.g., ligand-enzyme co-structures) with activity to identify binding pose discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.